6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
Description
This compound (CAS 877635-76-2; molecular formula C₂₁H₂₀N₂O₆S; molecular weight 428.4583) is a heterocyclic ester derivative featuring a pyran-4-one core fused with a substituted pyrimidine-thioether moiety and a 3,4-dimethoxybenzoate ester group . The 4,6-dimethylpyrimidin-2-ylthio group enhances lipophilicity, while the 3,4-dimethoxybenzoate may influence binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-12-7-13(2)23-21(22-12)30-11-15-9-16(24)19(10-28-15)29-20(25)14-5-6-17(26-3)18(8-14)27-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIIXIRCLNQAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 426.5 g/mol. Its structure includes a pyrimidine moiety linked to a thioether, a pyran ring, and a benzoate group, which may contribute to its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds with thieno[2,3-d]pyrimidine structures have shown efficacy against various cancer cell lines. In one study, synthesized thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory activity ranging from 43% to 87% against breast cancer cells (MDA-MB-231) at concentrations of 50 μM . Given the structural similarities, it is plausible that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate may exhibit comparable antitumor effects.
Antibacterial Activity
The compound's potential antibacterial properties are also noteworthy. Studies on related compounds have shown promising results against various bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell walls. For example, compounds bearing similar structural motifs have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Docking studies suggest that it may bind to amino acid residues in target proteins, modulating their activity and leading to various biological effects. Further investigations are necessary to elucidate these interactions in detail.
Study on Antitumor Activity
In a recent investigation focusing on the synthesis and evaluation of pyrimidine derivatives, researchers found that certain derivatives showed strong cytotoxicity against MDA-MB-231 cells with an IC50 value as low as 27.6 μM . This highlights the potential for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate to be developed as an antitumor agent.
Study on Antibacterial Properties
Another study evaluated the antibacterial activity of thieno[2,3-d]pyrimidine derivatives against multiple bacterial strains. The results indicated significant inhibition rates, suggesting that compounds with similar structures could be effective in treating bacterial infections .
Data Tables
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Contains a pyrazole ring | Antitumor and antimicrobial |
| 4-Oxo-4H-pyran derivatives | Similar pyran core | Various biological activities |
| 6-(Benzothiazolyl) derivatives | Contains benzothiazole moiety | Antibacterial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyran-pyrimidine hybrids with variable substituents. Below is a detailed comparison with analogs (data sourced from synthesis studies and structural databases):
Key Structural and Functional Insights:
Pyrimidine Substitution :
- The 4,6-dimethylpyrimidin-2-ylthio group in the target compound provides greater steric bulk and lipophilicity compared to analogs with single methyl (BF72143) or unsubstituted pyrimidine (BG01576). This enhances interactions with hydrophobic enzyme pockets but may limit aqueous solubility .
- Thietan-3-yloxy substitution (Compound 1) introduces a strained oxygen-sulfur ring, which could alter binding kinetics in biological systems .
Benzoate Substituents: 3,4-Dimethoxybenzoate (target) offers dual electron-donating methoxy groups, facilitating hydrogen bonding and cation-π interactions. In contrast, 2,3-dimethoxy (BF71074) disrupts resonance stabilization, reducing binding affinity .
Methylation patterns on pyrimidine (e.g., 4,6-dimethyl vs. 4-methyl) correlate with metabolic stability, as dimethyl groups resist oxidative demethylation in hepatic microsomes .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves multi-step organic reactions, including thioether formation, esterification, and oxidation. Key steps include:
- Thioether linkage: Reacting 4,6-dimethylpyrimidin-2-thiol with a bromomethylpyran intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification: Coupling the pyran intermediate with 3,4-dimethoxybenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane .
- Oxidation: Controlled oxidation of the pyran ring using KMnO₄ in acidic conditions to achieve the 4-oxo group .
- Optimization: Reaction temperatures (60–80°C) and solvent polarity (ethanol vs. DCM) significantly affect yield (reported 45–68%) and purity (>95% via HPLC) .
Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm the pyran (δ 6.2–6.8 ppm for H-2 and H-3), pyrimidine (δ 8.1 ppm for H-5), and benzoate (δ 3.8 ppm for methoxy groups) moieties .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 487.12) and fragmentation patterns consistent with the ester and thioether linkages .
- X-ray Crystallography: Resolves spatial arrangement, as demonstrated in related pyran-benzoate derivatives (e.g., C–S bond length: 1.81 Å) .
Q. What functional groups contribute to its reactivity, and how do they compare to structural analogues?
- Methodological Answer:
- Key Groups:
| Functional Group | Role in Reactivity |
|---|---|
| Thioether (C–S–C) | Nucleophilic substitution susceptibility |
| 4-Oxo-pyran | Electrophilic carbonyl for condensation |
| 3,4-Dimethoxybenzoate | Steric hindrance affects ester hydrolysis |
- Comparison: Replacing dimethoxybenzoate with chloro/nitro substituents (e.g., in ’s analogues) increases electrophilicity but reduces solubility in polar solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
- Methodological Answer:
- Step 1: Synthesize derivatives with modifications (e.g., replacing dimethoxybenzoate with fluorobenzoate or varying pyrimidine substituents) .
- Step 2: Test in vitro against targets (e.g., enzyme inhibition assays for kinases or proteases) using fluorescence polarization or calorimetry .
- Step 3: Computational modeling (docking with AutoDock Vina) to correlate substituent effects with binding affinity .
- Example: Fluorine substitution (as in ’s analogue) enhances metabolic stability but may reduce membrane permeability .
Q. What experimental strategies resolve contradictions in stability data under varying pH/temperature conditions?
- Methodological Answer:
- Controlled Degradation Studies:
| Condition | Observation | Mechanism |
|---|---|---|
| pH < 3 | Ester hydrolysis (HPLC shows benzoic acid peak) | Acid-catalyzed cleavage |
| pH > 10 | Thioether oxidation (S→O) | Base-mediated nucleophilic attack |
| 80°C, 24h | Pyran ring decomposition (TGA mass loss >20%) | Thermal retro-Diels-Alder |
- Mitigation: Use buffered solvents (pH 5–7) and inert atmospheres (N₂) during synthesis/storage .
Q. How does the compound’s electronic configuration influence its interaction with biological targets?
- Methodological Answer:
- DFT Calculations: HOMO (-6.2 eV) localized on pyrimidine-thioether suggests nucleophilic attack sites. LUMO (-2.1 eV) on 4-oxo-pyran indicates electrophilic reactivity .
- Experimental Validation: Fluorescence quenching assays with bovine serum albumin (BSA) show static quenching (Ksv = 1.2 × 10⁴ M⁻¹), confirming π-π stacking with aromatic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
